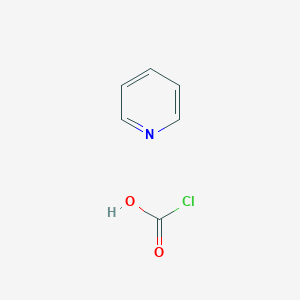
Pyridine-chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-chloroformate is an organic compound that belongs to the class of chloroformates. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is used in various chemical reactions and has significant applications in organic synthesis, particularly in the formation of esters and carbamates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridine-chloroformate can be synthesized by reacting pyridine with phosgene (carbonyl dichloride). The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
C5H5N+COCl2→C5H5NCOCl+HCl
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the production process by providing better control over reaction conditions and minimizing the risk of exposure to hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form esters and carbamates, respectively.
Oxidation and Reduction Reactions: this compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Alcohols and Amines: this compound reacts with alcohols to form esters and with amines to form carbamates. These reactions typically occur at room temperature and may require a base to neutralize the hydrochloric acid formed.
Catalysts: In some cases, catalysts such as palladium or nickel may be used to facilitate the reaction.
Major Products:
Esters: Formed by the reaction of this compound with alcohols.
Carbamates: Formed by the reaction of this compound with amines.
Applications De Recherche Scientifique
Pyridine-chloroformate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Analytical Chemistry: this compound is used in derivatization reactions to improve the detection and quantification of certain compounds in analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
Biological Studies: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Mécanisme D'action
The mechanism of action of pyridine-chloroformate involves the formation of an intermediate complex with the nucleophile (e.g., alcohol or amine). This intermediate then undergoes a substitution reaction to form the final product (ester or carbamate). The reaction proceeds through the following steps:
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate.
Intermediate Formation: The intermediate complex is stabilized by the base present in the reaction mixture.
Product Formation: The intermediate collapses, releasing hydrochloric acid and forming the final product (ester or carbamate).
Comparaison Avec Des Composés Similaires
Ethyl Chloroformate: Used in the synthesis of esters and carbamates, similar to pyridine-chloroformate.
Methyl Chloroformate: Also used in ester and carbamate synthesis but has different reactivity and stability compared to this compound.
Propriétés
Numéro CAS |
65852-32-6 |
|---|---|
Formule moléculaire |
C6H6ClNO2 |
Poids moléculaire |
159.57 g/mol |
Nom IUPAC |
carbonochloridic acid;pyridine |
InChI |
InChI=1S/C5H5N.CHClO2/c1-2-4-6-5-3-1;2-1(3)4/h1-5H;(H,3,4) |
Clé InChI |
PRNFLFIICMGARJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.C(=O)(O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


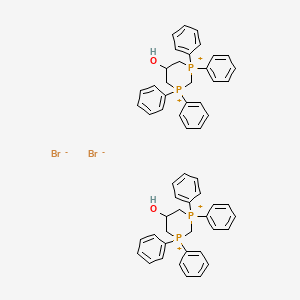
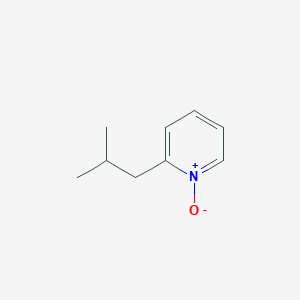
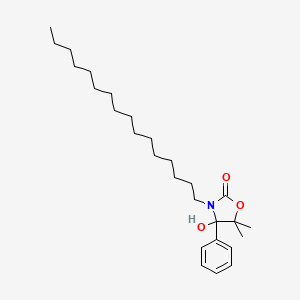
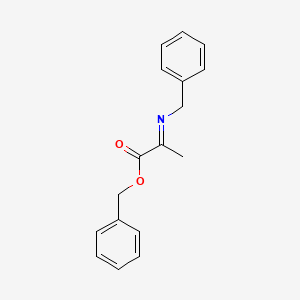
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)
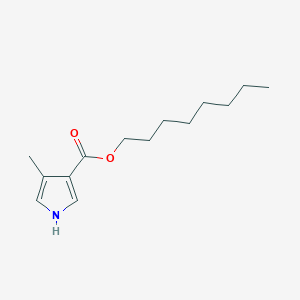
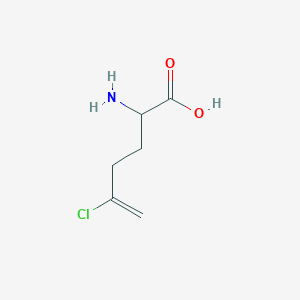

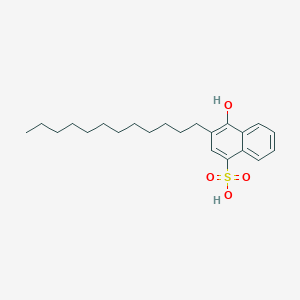
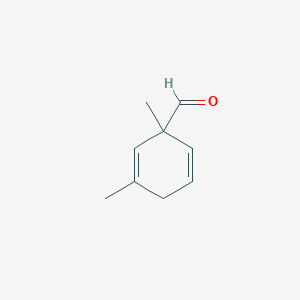
![Bicyclo[5.2.0]nonan-8-one](/img/structure/B14485069.png)

![Ethyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14485084.png)
